molecular formula C11H14INO2 B2743989 Benzyl (3-iodopropyl)carbamate CAS No. 84792-78-9

Benzyl (3-iodopropyl)carbamate

Cat. No.: B2743989
CAS No.: 84792-78-9
M. Wt: 319.142
InChI Key: KVVPUCWDNQTALZ-UHFFFAOYSA-N
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Description

Benzyl (3-iodopropyl)carbamate is an organic compound with the CAS Number: 84792-78-9 . It has a molecular weight of 319.14 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) .


Chemical Reactions Analysis

Carbamates, including this compound, can undergo various chemical reactions. For instance, a methodology to access isotopically labeled esters and amides from carbonates and carbamates has been reported . This methodology utilizes a decarboxylative carbonylation approach for isotope labeling .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.14 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Isoindolinone Formation : Benzyl (3-iodopropyl)carbamate derivatives have been utilized in the formation of isoindolinones via Bischler-Napieralski-type cyclization. This process, which involves treating isopropyl carbamates derived from benzylamines with phosphorus pentoxide, offers a new mechanism and smooth conversion for isoindolinone synthesis (Adachi et al., 2014).

  • Catalysis in Organic Reactions : Benzyl carbamate derivatives serve as substrates in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is effective for the formation of various derivatives including piperidine and facilitates the synthesis of oxygen heterocycles (Zhang et al., 2006).

  • Synthesis of Photolabile Derivatives : Carbamoyl derivatives of photolabile benzoins, particularly suitable for secondary amines, have been synthesized using benzyl carbamate. These derivatives find applications in photochemical studies (Papageorgiou & Corrie, 1997).

  • Material Science : Benzyl carbamate has been used in the growth and characterization of organic single crystals. Studies on benzyl carbamate single crystals have provided insights into their morphologies and thermal behavior, contributing to material science research (Solanki et al., 2015).

  • Antimicrobial Properties : Certain benzyl carbamate derivatives have shown potent inhibitory activity against Gram-positive bacteria. This discovery highlights the potential of these compounds in developing new antibacterial agents (Liang et al., 2020).

  • Agricultural Applications : In the context of agriculture, benzyl carbamate derivatives like methyl-2-benzimidazole carbamate have been explored for use in controlled release systems, such as solid lipid nanoparticles and polymeric nanocapsules. These systems aim to improve the delivery and reduce the toxicity of fungicides (Campos et al., 2015).

  • Mechanochemical Synthesis : The mechanochemical synthesis of carbamates, utilizing eco-friendly agents like 1,1′-Carbonyldiimidazole, has been developed as a sustainable method. This approach enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate, offering an alternative to traditional synthesis methods (Lanzillotto et al., 2015).

  • Synthesis of Drug Metabolites : Benzyl carbamate derivatives have been used in the study of drug metabolism, particularly in the determination of metabolites using stable isotope labeling techniques. This application is crucial in pharmaceutical research (Horie & Baba, 1979).

Safety and Hazards

While specific safety and hazard information for Benzyl (3-iodopropyl)carbamate was not found, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, do not breathe dust, and ensure adequate ventilation when handling .

Future Directions

Carbamates, including Benzyl (3-iodopropyl)carbamate, have significant potential for future research and applications. For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method does not require the addition of metal complex catalysts or metal salt additives .

Properties

IUPAC Name

benzyl N-(3-iodopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVPUCWDNQTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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